molecular formula C7H14Cl3N3 B3264278 2,6-Bis-(aminomethyl)pyridine trihydrochloride CAS No. 38881-63-9

2,6-Bis-(aminomethyl)pyridine trihydrochloride

Cat. No.: B3264278
CAS No.: 38881-63-9
M. Wt: 246.6 g/mol
InChI Key: PLVDOYFAJJCZPA-UHFFFAOYSA-N
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Description

2,6-Bis-(aminomethyl)pyridine trihydrochloride is a chemical compound with the molecular formula C7H11N3·3HCl. It is a derivative of pyridine, characterized by the presence of two aminomethyl groups at the 2 and 6 positions of the pyridine ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis-(aminomethyl)pyridine trihydrochloride typically involves the hydrogenation of 2,6-dicyanopyridine. The reaction is carried out in the presence of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the trihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and subsequent conversion to the trihydrochloride salt. The product is then purified through crystallization and filtration techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis-(aminomethyl)pyridine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: N-oxides of 2,6-Bis-(aminomethyl)pyridine.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

2,6-Bis-(aminomethyl)pyridine trihydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.

    Biology: The compound is used in the synthesis of biologically active molecules and as a building block in drug discovery.

    Medicine: It is explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2,6-Bis-(aminomethyl)pyridine trihydrochloride involves its ability to act as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal complexes, making it useful in various catalytic processes. The compound’s aminomethyl groups also allow it to participate in hydrogen bonding and other intermolecular interactions, further enhancing its utility in chemical and biological applications.

Comparison with Similar Compounds

    2-Picolylamine: A similar compound with a single aminomethyl group at the 2 position of the pyridine ring.

    2,6-Diaminopyridine: A compound with amino groups at the 2 and 6 positions but without the additional methyl groups.

Uniqueness: 2,6-Bis-(aminomethyl)pyridine trihydrochloride is unique due to the presence of two aminomethyl groups, which enhance its ability to form stable complexes with metal ions. This makes it more versatile in coordination chemistry compared to similar compounds like 2-Picolylamine and 2,6-Diaminopyridine.

Properties

IUPAC Name

[6-(aminomethyl)pyridin-2-yl]methanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.3ClH/c8-4-6-2-1-3-7(5-9)10-6;;;/h1-3H,4-5,8-9H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVDOYFAJJCZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CN)CN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis-(aminomethyl)pyridine trihydrochloride
Reactant of Route 2
2,6-Bis-(aminomethyl)pyridine trihydrochloride
Reactant of Route 3
2,6-Bis-(aminomethyl)pyridine trihydrochloride
Reactant of Route 4
2,6-Bis-(aminomethyl)pyridine trihydrochloride
Reactant of Route 5
2,6-Bis-(aminomethyl)pyridine trihydrochloride
Reactant of Route 6
2,6-Bis-(aminomethyl)pyridine trihydrochloride

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